molecular formula C19H15ClN6OS B2751744 N-(2-chlorophenyl)-2-{[5-(pyridin-3-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide CAS No. 886932-93-0

N-(2-chlorophenyl)-2-{[5-(pyridin-3-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B2751744
CAS No.: 886932-93-0
M. Wt: 410.88
InChI Key: YDXUKEGZVYXEAN-UHFFFAOYSA-N
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Description

N-(2-chlorophenyl)-2-{[5-(pyridin-3-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a useful research compound. Its molecular formula is C19H15ClN6OS and its molecular weight is 410.88. The purity is usually 95%.
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Scientific Research Applications

Spectroscopic Analysis and Computational Studies

Compounds with structural elements similar to N-(2-chlorophenyl)-2-{[5-(pyridin-3-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide have been characterized using vibrational spectroscopy, including Raman and Fourier transform infrared spectroscopy. Density functional theory (DFT) models have been employed to explore their geometric equilibrium, hydrogen bonding, and harmonic vibrational wavenumbers. These studies provide insights into the stability and electronic interactions of such molecules, which are essential for understanding their reactivity and potential applications in medicinal chemistry and materials science (Jenepha Mary, Pradhan, & James, 2022).

Antimicrobial Screening

Derivatives of compounds containing elements such as the 1,2,4-triazole ring system have been synthesized and screened for various biological activities. These include antibacterial, antifungal, and anti-tuberculosis activities. The synthesis of these compounds involves reactions that introduce specific functional groups, which could potentially enhance the biological activity of the molecule. Such studies underline the importance of structural modifications in developing new antimicrobial agents (MahyavanshiJyotindra, ParmarKokila, & MahatoAnil, 2011).

Synthetic Methods and Chemical Transformations

Research into synthetic methods for creating heterocyclic compounds, including those with triazole rings, highlights the versatility of these molecules in chemical synthesis. Such studies not only provide new routes to complex structures but also explore the physicochemical properties and potential applications of these compounds in drug development and materials science (Savchenko et al., 2020).

Properties

IUPAC Name

N-(2-chlorophenyl)-2-[(5-pyridin-3-yl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClN6OS/c20-15-7-1-2-8-16(15)22-17(27)13-28-19-24-23-18(14-6-5-9-21-12-14)26(19)25-10-3-4-11-25/h1-12H,13H2,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDXUKEGZVYXEAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)CSC2=NN=C(N2N3C=CC=C3)C4=CN=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClN6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.